Kinase Scaffold Selectivity: Thieno[2,3-d]pyrimidine Core Demonstrates Defined Kinase Inhibition Spectrum Distinct from Thieno[3,2-d] Regioisomers
The thieno[2,3-d]pyrimidine scaffold—the core structure of 4-chloro-2-ethylthieno[2,3-d]pyrimidine—exhibits a distinct kinase inhibition profile compared to its thieno[3,2-d]pyrimidine regioisomer. Both scaffolds are employed in kinase inhibitor development; however, the [2,3-d] regioisomer has demonstrated preferential engagement with RIPK2, EGFR, VEGFR-2, and B-Raf, whereas the [3,2-d] regioisomer is more prominently associated with PI3K inhibition (e.g., GDC-0941, a thieno[3,2-d]pyrimidine PI3K inhibitor with IC₅₀ = 3 nM for p110α) [1][2]. This scaffold-level selectivity arises from differences in the spatial orientation of the thiophene sulfur atom and the pyrimidine nitrogen atoms, which alter hinge-region hydrogen-bonding geometry and ATP-binding pocket complementarity [1]. For researchers requiring activity against RIPK2, EGFR, or B-Raf rather than PI3K, the [2,3-d] scaffold—exemplified by the target compound—offers a structurally validated starting point distinct from the [3,2-d] alternative.
| Evidence Dimension | Scaffold-dependent kinase target selectivity profile |
|---|---|
| Target Compound Data | Thieno[2,3-d]pyrimidine scaffold: associated with RIPK2, EGFR, VEGFR-2, B-Raf inhibition [1] |
| Comparator Or Baseline | Thieno[3,2-d]pyrimidine scaffold: associated with PI3K inhibition (GDC-0941: IC₅₀ = 3 nM for p110α, 33 nM for p110δ, 75 nM for p110β) [2] |
| Quantified Difference | Scaffold-level differentiation: [2,3-d] targets RIPK2/EGFR/B-Raf; [3,2-d] targets PI3K isoforms (3–75 nM range for p110 isoforms) [1][2] |
| Conditions | Class-level inference derived from published SAR reviews and kinase inhibitor development programs [1] |
Why This Matters
Procurement of the correct scaffold regioisomer is essential for kinase target alignment; substituting [2,3-d] with [3,2-d] redirects screening efforts toward PI3K rather than RIPK2/EGFR/B-Raf pathways.
- [1] Elrazaz, E.; Abou El Ella, D.; Abouzid, K.A.M.; Serya, R.A.T. Thieno[2,3-d]pyrimidine Based Derivatives as Kinase Inhibitors and Anticancer Agents. Future Journal of Pharmaceutical Sciences 2015, 1, 33–41. View Source
- [2] Amerigo Scientific. GDC-0941 Product Information: Potent Thieno[3,2-d]pyrimidine PI3K Inhibitor with Isoform Selectivity Data. View Source
